![molecular formula C20H22N6 B2955357 4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine CAS No. 2415642-26-9](/img/structure/B2955357.png)
4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine
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Description
4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine is a chemical compound with a complex structure. It belongs to the class of pyrazolopyrimidines and exhibits intriguing pharmacological properties. Researchers have explored its potential as an atypical antipsychotic agent .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of This compound consists of a pyrazolopyrimidine core linked to a phenyl group via a piperazine moiety. The E configuration of the double bond in the phenylpropenyl side chain is crucial for its biological activity. Researchers have elucidated its stereochemistry using spectroscopic techniques .
Chemical Reactions Analysis
The compound’s reactivity and potential transformations are essential considerations. Researchers have investigated its behavior under various conditions, exploring its susceptibility to functional group modifications, cyclizations, and derivatizations. These studies provide insights into its synthetic versatility and potential applications .
Physical And Chemical Properties Analysis
Future Directions
Researchers should explore the compound’s pharmacokinetics, metabolism, and in vivo efficacy. Additionally, investigations into its potential therapeutic applications beyond antipsychotic activity (such as antimicrobial or anti-inflammatory effects) could open new avenues. Collaborative efforts and interdisciplinary studies will enhance our understanding of this intriguing compound .
properties
IUPAC Name |
4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6/c1-2-6-18(7-3-1)8-4-10-24-12-14-25(15-13-24)19-16-20(22-17-21-19)26-11-5-9-23-26/h1-9,11,16-17H,10,12-15H2/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFPYBPBCRSPFU-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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